Reversible DLDH Inhibition vs. No Activity for Unsubstituted Indole-2-carboxylic Acid
5-Methoxyindole-2-carboxylic acid (MICA) is a well-established reversible inhibitor of mitochondrial dihydrolipoamide dehydrogenase (DLDH, EC 1.8.1.4), the E3 subunit of the pyruvate dehydrogenase complex [1]. In hamster spermatozoa, MICA treatment completely blocked the acrosome reaction and partially inhibited hyperactivation via DLDH inhibition [2]. By contrast, unsubstituted indole-2-carboxylic acid (I2CA) has no reported DLDH inhibitory activity in any published study; its biological profile is limited to weak lipid peroxidation inhibition . The BRENDA enzyme database lists MICA as a specific DLDH inhibitor with demonstrated in vivo efficacy, while I2CA is absent from DLDH inhibitor listings [3].
| Evidence Dimension | DLDH (EC 1.8.1.4) inhibition – qualitative functional annotation |
|---|---|
| Target Compound Data | Reversible inhibitor; completely blocks acrosome reaction and partially inhibits hyperactivation in hamster spermatozoa at unspecified concentration [2]; annotated as specific DLDH inhibitor in BRENDA [3]. |
| Comparator Or Baseline | Indole-2-carboxylic acid (I2CA, unsubstituted): No DLDH inhibitory activity reported in any published study; not listed as a DLDH inhibitor in BRENDA. |
| Quantified Difference | Qualitative presence vs. absence of DLDH inhibition; MICA is the only mono-substituted indole-2-carboxylic acid with documented, reproducible DLDH inhibition. |
| Conditions | In vitro (hamster spermatozoa DLDH assay); in vivo (rat dietary administration); BRENDA enzyme database curation. |
Why This Matters
For researchers studying mitochondrial metabolism, pyruvate dehydrogenase complex regulation, or DLDH-targeted neuroprotection, MICA is the only commercially available indole-2-carboxylic acid derivative with validated, reproducible DLDH inhibitory activity, making it irreplaceable by unsubstituted I2CA.
- [1] Yan, L.-J. Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Diabetes Metab. Syndr. Obes. 2018, 11, 183–186. View Source
- [2] Mitra, K.; Shivaji, S. Novel tyrosine-phosphorylated post-pyruvate metabolic enzyme, dihydrolipoamide dehydrogenase, involved in capacitation of hamster spermatozoa. Biol. Reprod. 2004, 70, 887–899. View Source
- [3] BRENDA Enzyme Database. EC 1.8.1.4 – dihydrolipoyl dehydrogenase; inhibitor: 5-methoxyindole-2-carboxylic acid. View Source
